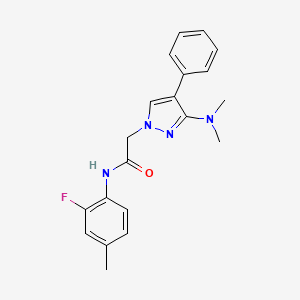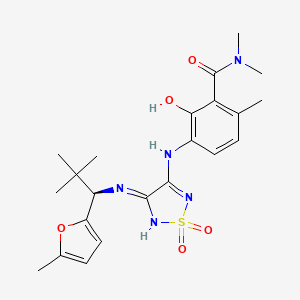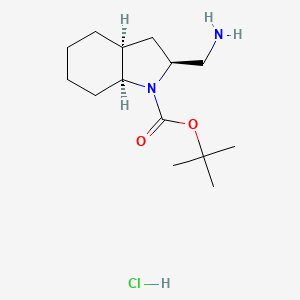amine hydrochloride CAS No. 2241142-56-1](/img/structure/B2820906.png)
[1-(2,4-Difluorophenyl)but-3-yn-2-yl](methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,4-Difluorophenyl)but-3-yn-2-ylamine hydrochloride” is a chemical compound with the CAS Number: 2241142-56-1 . It has a molecular weight of 231.67 and its IUPAC name is 1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11F2N.ClH/c1-3-10(14-2)6-8-4-5-9(12)7-11(8)13;/h1,4-5,7,10,14H,6H2,2H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Aplicaciones Científicas De Investigación
The following summaries highlight the scientific research applications related to compounds structurally similar or relevant to "1-(2,4-Difluorophenyl)but-3-yn-2-ylamine hydrochloride", excluding drug use, dosage, and side effects as per the specified requirements.
Chemosensitive Chlorophyll Derivatives for Amine Detection
Chemosensitive chlorophyll derivatives have been developed for the optical detection of various amines. Methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a and its derivatives, which are synthesized by modifying naturally occurring chlorophyll-a, react with amines to form hemiaminal-type adducts. These adducts exhibit blue-shifted absorption bands, enabling the selective detection of primary amines and polyamines through spectral changes and fluorescence emission spectroscopy, demonstrating potential applications in quantitative analysis and quick detection of amines in solution (Tamiaki et al., 2013).
Catalytic Synthesis of Fluorinated Compounds
The catalytic synthesis of various β-substituted-trifluoromethyl-ethenes from 2-chloro-3,3,3-trifluoroprop-1-ene highlights the versatility of fluoroalkenes as intermediates in chemical synthesis. This method offers a rapid entry to a range of compounds, including those for potential applications in medicinal chemistry, showcasing the utility of fluorinated ethenes as synthons for novel reactions (Meyer & El Qacemi, 2020).
Fluorinated Polyimides for Advanced Materials
Novel organosoluble fluorinated polyimides derived from 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene and aromatic dianhydrides have been synthesized. These polyimides exhibit excellent solubility, thermal stability, low moisture absorption, and low dielectric constants, making them suitable for applications in electronics, such as insulating films and materials with low dielectric properties (Chung & Hsiao, 2008).
Antioxidant Oxidation Studies
Electrochemical and spectroscopic studies of antioxidants based on N,N′-substituted p-phenylenediamines, which are essential in the rubber industry, reveal insights into their oxidation products. These studies provide valuable information on the stability and degradation mechanisms of these antioxidants, which can influence the development of new materials with enhanced durability and performance (Rapta et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N.ClH/c1-3-10(14-2)6-8-4-5-9(12)7-11(8)13;/h1,4-5,7,10,14H,6H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCIPFZOLYCZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=C(C=C(C=C1)F)F)C#C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,4-Difluorophenyl)but-3-yn-2-yl](methyl)amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[Methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2820825.png)

![1-(2-(5-Chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2820830.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2820832.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2820833.png)
![1-[2-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2820835.png)


![benzyl 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2820838.png)
![2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2820839.png)
![N-[4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]acetamide](/img/structure/B2820841.png)
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2820843.png)
![3-methyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2820845.png)